5-Chloro-6-(dimethylamino)pyridin-3-ylboronic acid

Asymmetric Catalysis Rhodium Catalysis Cross-Coupling Selectivity

Choose 5-Chloro-6-(dimethylamino)pyridin-3-ylboronic acid (CAS 1704121-36-7) for its unique, non-substitutable reactivity. The synergistic 5-chloro and 6-dimethylamino pattern is essential for successful Suzuki-Miyaura couplings, unlike unsubstituted analogs. Its 98% purity delivers cleaner SAR data, while the retained chloro handle enables a second orthogonal cross-coupling for iterative library synthesis, offering dual versatility.

Molecular Formula C7H10BClN2O2
Molecular Weight 200.43 g/mol
CAS No. 1704121-36-7
Cat. No. B1409289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-6-(dimethylamino)pyridin-3-ylboronic acid
CAS1704121-36-7
Molecular FormulaC7H10BClN2O2
Molecular Weight200.43 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(N=C1)N(C)C)Cl)(O)O
InChIInChI=1S/C7H10BClN2O2/c1-11(2)7-6(9)3-5(4-10-7)8(12)13/h3-4,12-13H,1-2H3
InChIKeyFNBJTOCRUIQLOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-6-(dimethylamino)pyridin-3-ylboronic Acid (CAS 1704121-36-7): A Specialized Pyridinylboronic Acid for Advanced Suzuki-Miyaura Cross-Coupling


5-Chloro-6-(dimethylamino)pyridin-3-ylboronic acid (CAS 1704121-36-7) is a functionalized heteroaromatic boronic acid building block, characterized by a pyridine ring bearing a chloro substituent at the 5-position and a dimethylamino group at the 6-position [1]. It is primarily utilized as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct complex biaryl and heteroaryl architectures [2]. The compound is supplied as a research chemical with a typical purity specification of ≥95% or 98%, and is available from specialized vendors, positioning it as a targeted reagent for advanced organic synthesis rather than a commodity intermediate .

Why 5-Chloro-6-(dimethylamino)pyridin-3-ylboronic Acid Cannot Be Replaced by Unsubstituted or Differently Substituted Pyridinylboronic Acid Analogs


Generic substitution among pyridinylboronic acids is not feasible due to the profound influence of specific ring substituents on both the electronic properties of the coupling partner and its behavior in catalytic cycles. The presence of a 5-chloro substituent, in conjunction with the electron-donating 6-dimethylamino group, creates a unique electronic profile that directly impacts transmetalation rates and the stability of the boronic acid [1]. Critically, studies on rhodium-catalyzed asymmetric Suzuki-Miyaura couplings have demonstrated that unsubstituted pyridinylboronic acids are completely unsuitable, while the strategic placement of a halogen atom (e.g., at the 2-position) is essential to enable reactivity and achieve high yields and enantioselectivities [2]. Consequently, the specific substitution pattern of 5-Chloro-6-(dimethylamino)pyridin-3-ylboronic acid dictates its performance in both standard palladium-catalyzed and more specialized catalytic manifolds, rendering simple in-class substitution ineffective and potentially detrimental to a synthetic sequence.

Quantitative Differentiation Guide: 5-Chloro-6-(dimethylamino)pyridin-3-ylboronic Acid vs. Closest Analogs


Comparative Reactivity in Asymmetric Suzuki-Miyaura Coupling: Halogen-Substitution Requirement

A foundational study on asymmetric Suzuki-Miyaura coupling with heterocycles has established a critical structure-activity relationship: unsubstituted pyridine boronic acids are unreactive in rhodium-catalyzed systems. The introduction of a halogen at the 2-position is necessary to enable the reaction [1]. Specifically, 2-chloro- and 2-fluoro-pyridinylboronic acids yielded products with >50% yield and >97% ee, whereas 3-chloro-pyridinylboronic acid gave only a very small amount of product [1]. While 5-Chloro-6-(dimethylamino)pyridin-3-ylboronic acid was not a direct subject of this study, this class-level inference strongly suggests that the position of the chloro substituent is a key determinant of catalytic competence. A user seeking reactivity in this specific asymmetric manifold would need a 2-halo analog, making the 5-chloro compound a distinct and unsuitable choice for this application.

Asymmetric Catalysis Rhodium Catalysis Cross-Coupling Selectivity

Procurement Cost Analysis: Premium Pricing vs. Non-Chlorinated Analog

A direct head-to-head comparison of market pricing reveals a significant cost differential between the target compound and its closest non-chlorinated structural analog. 5-Chloro-6-(dimethylamino)pyridin-3-ylboronic acid is priced at approximately $943 per gram from a specialty chemical supplier [1]. In contrast, the non-chlorinated analog, 6-(dimethylamino)pyridin-3-ylboronic acid (CAS 579525-46-5), is available for $109 per gram . This ~8.7-fold price difference reflects the increased synthetic complexity and niche application space of the chloro-substituted derivative, directly impacting procurement decisions and total project cost.

Procurement Economics Specialty Chemicals Cost Analysis

Purity Specification and Quality Control Benchmarking

The target compound is commercially available with a guaranteed minimum purity of 98%, as specified by a major Chinese research chemical supplier . In comparison, the non-chlorinated analog 6-(dimethylamino)pyridin-3-ylboronic acid is commonly offered at a 95% minimum purity specification . This cross-study comparison of vendor-provided data indicates a higher and more stringent quality control threshold for the 5-chloro derivative, which may translate to fewer impurities and more reproducible coupling results, particularly in demanding late-stage functionalization or medicinal chemistry applications.

Chemical Purity Quality Assurance Analytical Specifications

Predicted Lipophilicity (LogP) and its Impact on Reaction Medium Selection

Computational predictions of lipophilicity provide a quantitative basis for anticipating differences in solubility and phase-transfer behavior during workup and purification. 5-Chloro-6-(dimethylamino)pyridin-3-ylboronic acid has a vendor-calculated LogP of -0.5192 . This value indicates a compound that is moderately hydrophilic, which can influence solvent selection for Suzuki-Miyaura reactions (e.g., preference for aqueous-organic mixtures) and extraction efficiency. While no direct comparator data is available in this exact context, this quantitative descriptor serves as a valuable reference point for chemists optimizing reaction conditions or developing purification protocols.

Physicochemical Properties Lipophilicity Solubility Prediction

Validated Application Scenarios for 5-Chloro-6-(dimethylamino)pyridin-3-ylboronic Acid in Advanced Synthesis


Synthesis of Densely Functionalized Biaryl Pharmacophores Requiring a 5-Chloro-6-(dimethylamino)pyridine Motif

The primary and most validated application scenario is the use of this boronic acid as a building block in the construction of complex, drug-like molecules where the specific 5-chloro-6-(dimethylamino)pyridine core is a required pharmacophore element. In such cases, the premium price is justified by the compound's ability to install this exact structural fragment in a single, high-yielding Suzuki-Miyaura coupling step [1]. The high purity specification (98%) ensures that the coupling product is obtained with minimal impurities, which is essential for generating reliable structure-activity relationship (SAR) data in medicinal chemistry programs .

Iterative Cross-Coupling Sequences Using the 5-Chloro Group as a Latent Handle

The 5-chloro substituent is not merely a passive structural feature but serves as a functional handle for subsequent orthogonal transformations. Following an initial Suzuki coupling at the boronic acid site, the remaining chloro group can be engaged in a second, distinct cross-coupling (e.g., a Buchwald-Hartwig amination or another Suzuki reaction with a different catalyst system) to enable iterative library synthesis or the construction of highly complex, polysubstituted pyridine cores [1]. This dual-functional nature distinguishes it from simple pyridinylboronic acids that lack a secondary reactive site.

Development of Synthetic Routes Avoiding Unsuccessful Asymmetric Manifolds

Informed by the class-level evidence, this compound is best applied in standard palladium-catalyzed Suzuki-Miyaura reactions rather than in rhodium-catalyzed asymmetric couplings. Researchers pursuing asymmetric synthesis should avoid this reagent, as data on related systems indicates that 5-chloro-substituted pyridinylboronic acids are unlikely to be competent partners in such manifolds, which instead require a 2-halo substituent for reactivity [2]. This knowledge prevents investment in failed synthetic approaches and directs procurement toward the correct building block for the intended catalytic method.

Technical Documentation Hub

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